molecular formula C24H18N2O5 B1246384 Asterredione

Asterredione

Katalognummer: B1246384
Molekulargewicht: 414.4 g/mol
InChI-Schlüssel: XMAWYJWBFIGONN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Asterredione is a cytotoxic secondary metabolite first isolated from the filamentous fungus Aspergillus terreus . Structurally, it belongs to the cyclopentenedione (CPD) family, characterized by a 2,5-diarylcyclopenteneone core fused with an indole alkaloid moiety . Its molecular formula is C₂₄H₁₈N₂O₅ (molecular weight: 414.417 g/mol), distinguishing it from simpler CPDs due to its complex nitrogen-containing framework .

This compound exhibits notable cytotoxicity against cancer cell lines, including NCI-H460 (lung), MCF-7 (breast), and SF-268 (CNS), with IC₅₀ values ranging from 17–25 µM after 48-hour exposure . Its biosynthesis in A. terreus is hypothesized to involve condensation of 3-(3,4-dihydroxyphenyl)-2-hydroxyacrylic acid units, though the exact pathway remains speculative . The compound’s total synthesis was achieved in five linear steps with a 21.5% yield, utilizing a Darzens/ring-expansion strategy to construct its quaternary carbon center .

Eigenschaften

Molekularformel

C24H18N2O5

Molekulargewicht

414.4 g/mol

IUPAC-Name

methyl 1,3-bis(1H-indol-3-yl)-4-methoxy-2,5-dioxocyclopent-3-ene-1-carboxylate

InChI

InChI=1S/C24H18N2O5/c1-30-20-19(15-11-25-17-9-5-3-7-13(15)17)21(27)24(22(20)28,23(29)31-2)16-12-26-18-10-6-4-8-14(16)18/h3-12,25-26H,1-2H3

InChI-Schlüssel

XMAWYJWBFIGONN-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=O)C(C1=O)(C2=CNC3=CC=CC=C32)C(=O)OC)C4=CNC5=CC=CC=C54

Synonyme

asterredione

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Cyclopentenediones (CPDs)

Asterredione shares structural homology with other CPDs but differs in biological activity and substitution patterns (Table 1).

Table 1: Key Cyclopentenediones and Their Properties

Compound Source Core Structure Biological Activity IC₅₀/Activity Range
This compound Aspergillus terreus 2,5-Diarylcyclopenteneone + indole Cytotoxicity (cancer cells) 17–25 µM
Coruscanone A Piper coruscans 2,5-Diarylcyclopenteneone Antifungal, Cytotoxicity 13.4–19.3 µM
Lucidone Lindera spp. Monomeric CPD Anti-inflammatory, Antioxidant Not quantified
Linderone Lindera spp. Dimeric CPD Antibacterial Moderate activity
G2201-C Streptomyces cattleya Modified CPD Antibacterial MIC: ~5 µg/mL

Structural and Functional Insights:

  • Coruscanones: Unlike this compound, coruscanones lack the indole moiety and exhibit stronger antifungal activity (e.g., against Candida albicans) .
  • Lucidone/Linderone : Plant-derived CPDs with anti-inflammatory and antibacterial effects, but their mechanisms differ due to simpler structures lacking aromatic substitutions .

Secondary Metabolites from Aspergillus terreus

This compound coexists with other metabolites in A. terreus, but its structure and activity diverge significantly (Table 2).

Table 2: Comparative Analysis of A. terreus Metabolites

Compound Class Key Features Biological Activity
This compound Cyclopentenedione Indole-fused CPD Cytotoxicity
Terretonins Meroterpenoids Complex polycyclic terpenes Antimicrobial, Anticancer
Terrecyclic acids Diterpenoids Carboxylic acid derivatives Anti-inflammatory
Asterriquinones Quinoid alkaloids Tetracyclic quinones Anti-HIV

Key Differences:

  • Terretonins/Terrecyclic Acids: These terpenoids lack the CPD core and instead target microbial pathogens and inflammation .
  • Asterriquinones: Though nitrogen-containing like this compound, their quinoid structure confers anti-HIV activity rather than cytotoxicity .

Q & A

Q. What spectroscopic and chromatographic methods are recommended for the structural elucidation of Asterredione?

To confirm this compound’s molecular structure, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (1H and 13C for functional group analysis), X-ray crystallography for absolute stereochemical determination, and high-resolution mass spectrometry (HR-MS) for molecular weight validation. Cross-validate results with reference standards and computational modeling (e.g., density functional theory) to resolve ambiguities. Ensure reproducibility by documenting solvent systems, instrumentation parameters, and calibration protocols .

Q. How can researchers optimize extraction protocols for this compound from natural sources?

Use a tiered approach:

  • Pilot screening : Test solvents (e.g., methanol, ethyl acetate) for polarity-dependent solubility.
  • Fractionation : Apply column chromatography with silica gel or Sephadex LH-20, monitoring purity via thin-layer chromatography (TLC).
  • Scale-up : Refine conditions using response surface methodology (RSM) to maximize yield while minimizing degradation. Include controls for enzymatic activity (e.g., lyophilization to inhibit hydrolases) .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Prioritize target-specific assays:

  • Antimicrobial : Broth microdilution (CLSI guidelines) with ATCC strains.
  • Anticancer : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with IC50 calculation.
  • Enzyme inhibition : Fluorescence-based kinetic assays (e.g., COX-2, α-glucosidase). Normalize results to positive controls (e.g., doxorubicin for cytotoxicity) and account for solvent interference .

Advanced Research Questions

Q. How should researchers design studies to address contradictory reports on this compound’s mechanism of action?

Adopt a multi-modal framework:

  • Comparative assays : Replicate prior studies under standardized conditions (e.g., cell line provenance, serum concentration).
  • Omics integration : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify differentially expressed pathways.
  • Kinetic analysis : Resolve temporal effects via time-lapsed microscopy or stopped-flow spectrometry. Publish raw datasets and statistical code to enable meta-analyses .

Q. What strategies are effective in distinguishing this compound’s direct targets from off-target interactions?

Implement orthogonal validation:

  • Chemical proteomics : Use photoaffinity labeling with this compound-derived probes to capture binding partners.
  • CRISPR-Cas9 knockouts : Silence putative targets and assess bioactivity loss.
  • Surface plasmon resonance (SPR) : Quantify binding affinity (KD) and stoichiometry. Cross-reference findings with databases like ChEMBL or BindingDB to rule out promiscuity .

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?

Develop a quality-by-design (QbD) approach:

  • Critical quality attributes (CQAs) : Define purity (>98% by HPLC), stereochemical integrity (specific optical rotation).
  • Process parameters : Monitor reaction temperature, catalyst load, and pH via process analytical technology (PAT).
  • Stability testing : Use accelerated stability studies (ICH guidelines) to identify degradation products .

Methodological Considerations

Table 1 : Key Analytical Techniques for this compound Characterization

TechniqueApplicationValidation CriteriaReference
NMRStructural elucidationSignal multiplicity, coupling constants
HR-MSMolecular formulaMass accuracy (<3 ppm)
X-rayStereochemistryR-factor (<0.05)

Table 2 : Experimental Design Checklist for Bioactivity Studies

StepActionPurpose
1Validate cell line authenticity (STR profiling)Reduce genetic drift bias
2Include solvent controls (DMSO, ethanol)Exclude vehicle effects
3Blind data analysisMinimize observer bias

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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